![molecular formula C6H9NO2 B2472692 4-(Oxiran-2-ylmethyl)azetidin-2-one CAS No. 2344677-65-0](/img/structure/B2472692.png)
4-(Oxiran-2-ylmethyl)azetidin-2-one
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Overview
Description
“4-(Oxiran-2-ylmethyl)azetidin-2-one” is a chemical compound with the CAS Number: 2344677-65-0 . It has a molecular weight of 127.14 and is in liquid form . The IUPAC name for this compound is 4-(oxiran-2-ylmethyl)azetidin-2-one .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis
The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds has been reported . DSC, IR, and solubility analyses have demonstrated that both (2) and (3) exhibit a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine .Physical And Chemical Properties Analysis
The compound has a storage temperature of -10 degrees . It is in liquid form .Scientific Research Applications
- Azetidine derivatives have attracted attention due to their pharmacophore subunit, which is present in various natural and synthetic compounds. Researchers explore these derivatives for their biological activities, including antiviral, antibacterial, and antitumor effects .
- Oxetane rings are interesting monomers for polymerization. For instance, 2-chloroethyl vinyl ether can be polymerized using eco-friendly catalysts like maghnite clay .
- Researchers study the reaction of activated esters with epoxides . A model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate , demonstrates the self-curing mechanism involving active ester and epoxide moieties .
Medicinal Chemistry and Drug Development
Polymer Chemistry
Self-Curing Mechanisms
Materials Science and Organic Synthesis
Future Directions
While specific future directions for “4-(Oxiran-2-ylmethyl)azetidin-2-one” are not available, research into similar compounds suggests potential areas of interest. For instance, azetidin-2-ones have been recognized as a useful building block for the synthesis of a large number of organic molecules . They have also been used in the synthesis of a variety of β-lactam antibiotics , suggesting potential applications in medicinal chemistry.
properties
IUPAC Name |
4-(oxiran-2-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLIGAUAYDXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethyl)azetidin-2-one |
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